molecular formula C12H10Cl2N2O3S B14188013 N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide CAS No. 833455-50-8

N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide

Cat. No.: B14188013
CAS No.: 833455-50-8
M. Wt: 333.2 g/mol
InChI Key: VRIWDPTYEUKRHY-UHFFFAOYSA-N
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Description

N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a pyridine ring substituted with a methanesulfonamide group and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide typically involves the reaction of 3,5-dichlorophenol with 4-chloropyridine under specific conditions to form the intermediate compound. This intermediate is then reacted with methanesulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide
  • N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]ethanesulfonamide
  • N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]propanesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a methanesulfonamide group and a dichlorophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

833455-50-8

Molecular Formula

C12H10Cl2N2O3S

Molecular Weight

333.2 g/mol

IUPAC Name

N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C12H10Cl2N2O3S/c1-20(17,18)16-11-2-3-15-7-12(11)19-10-5-8(13)4-9(14)6-10/h2-7H,1H3,(H,15,16)

InChI Key

VRIWDPTYEUKRHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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